Cas no 1876646-18-2 (1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one)

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one is a fluorinated heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group and a difluoroacetyl moiety. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The presence of fluorine enhances lipophilicity and metabolic resistance, while the triazole ring contributes to strong binding interactions in target molecules. Its well-defined chemical properties facilitate precise modifications in drug discovery and material science applications. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Suitable for controlled reactions, it serves as a versatile intermediate in the development of biologically active molecules.
1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one structure
1876646-18-2 structure
Product Name:1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one
CAS No:1876646-18-2
MF:C6H7F2N3O
MW:175.136087656021
CID:6108820
PubChem ID:130529584
Update Time:2025-05-21

1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1939322
    • 1876646-18-2
    • 1-(1-ethyl-1h-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one
    • 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one
    • Inchi: 1S/C6H7F2N3O/c1-2-11-6(9-3-10-11)4(12)5(7)8/h3,5H,2H2,1H3
    • InChI Key: BTECYVPFMWCBMV-UHFFFAOYSA-N
    • SMILES: FC(C(C1=NC=NN1CC)=O)F

Computed Properties

  • Exact Mass: 175.05571818g/mol
  • Monoisotopic Mass: 175.05571818g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 47.8Ų

1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one Pricemore >>

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Additional information on 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one

Comprehensive Overview of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one (CAS No. 1876646-18-2)

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one (CAS No. 1876646-18-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique 1,2,4-triazole core, which is known for its versatility in drug design and material science. The presence of difluoroethyl and ethyl substituents enhances its reactivity and potential applications in targeted synthesis. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are pivotal in developing novel therapeutics and functional materials.

The compound's CAS No. 1876646-18-2 is frequently searched in academic and industrial databases, reflecting its relevance in modern chemistry. Its structural attributes, such as the 1,2,4-triazole ring and difluoroacetyl group, make it a candidate for studying enzyme inhibition and bioactive molecule design. Recent trends in AI-driven drug discovery have further amplified interest in such scaffolds, as computational models predict their utility in high-throughput screening and molecular docking studies. This aligns with the growing demand for sustainable chemistry solutions and green synthesis methodologies.

From a synthetic perspective, 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one exemplifies advancements in fluorinated compound chemistry. Fluorine incorporation is a hot topic due to its ability to modulate lipophilicity, metabolic stability, and binding affinity in drug candidates. The compound's ethyl-triazole moiety also resonates with research on click chemistry, a technique widely used in bioconjugation and polymer science. These attributes position it as a valuable tool for innovators exploring precision medicine and next-generation agrochemicals.

In the context of user search trends, queries often revolve around the compound's synthesis protocol, safety data, and commercial availability. Addressing these, the scientific community has published optimized routes for its preparation, emphasizing atom economy and catalytic efficiency. Additionally, its stability under various conditions makes it suitable for scale-up processes, a critical factor for industrial applications. Discussions on platforms like ResearchGate and PubMed highlight its potential in crop protection and antimicrobial agents, linking it to broader themes like food security and antibiotic resistance.

Environmental and regulatory considerations are also pivotal. The compound's low ecotoxicity profile, inferred from its structural analogs, aligns with global initiatives like REACH and Green Chemistry Principles. This makes it a candidate for eco-friendly formulations, a niche increasingly explored by start-ups and multinational corporations. Furthermore, its compatibility with continuous flow chemistry systems addresses the demand for energy-efficient manufacturing, a key focus in COP26 sustainability goals.

In summary, 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroethan-1-one (CAS No. 1876646-18-2) represents a convergence of cutting-edge research and industrial applicability. Its multifaceted role in medicinal chemistry, agrochemical innovation, and sustainable practices ensures its prominence in scientific discourse. As AI-augmented research and automated synthesis evolve, this compound is poised to remain a focal point for breakthroughs in life sciences and material engineering.

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